Fluoresterol

Description

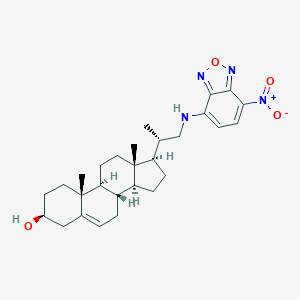

The compound Pregn-5-en-3-ol, 20-methyl-21-((7-nitro-4-benzofurazanyl)amino)-, (3beta,20S)-, commonly known as NBD-cholesterol (CAS: 78949-95-8), is a fluorescent sterol derivative widely used as an environment-sensitive probe in biomedical research. Its structure features a cholesterol backbone modified with a 7-nitrobenz-2-oxa-1,3-diazole (NBD) fluorophore at the C22 position via an amino linkage . This modification enables the compound to exhibit solvatochromic fluorescence, where emission intensity and wavelength depend on the polarity of its microenvironment.

NBD-cholesterol is primarily employed to study lipid transport mechanisms, membrane dynamics, and lipid-protein interactions. Its fluorescence properties allow real-time tracking of cholesterol distribution in cellular systems, including endocytosis, intracellular trafficking, and efflux processes . The compound’s utility stems from its ability to mimic native cholesterol behavior while providing a detectable signal without significantly altering lipid bilayer properties.

Propriétés

IUPAC Name |

(3S,8S,9S,10R,13S,14S,17R)-10,13-dimethyl-17-[(2S)-1-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]propan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H38N4O4/c1-16(15-29-23-8-9-24(32(34)35)26-25(23)30-36-31-26)20-6-7-21-19-5-4-17-14-18(33)10-12-27(17,2)22(19)11-13-28(20,21)3/h4,8-9,16,18-22,29,33H,5-7,10-15H2,1-3H3/t16-,18+,19+,20-,21+,22+,27+,28-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLWLXTLRGQWGPC-XIWKFBMMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC1=CC=C(C2=NON=C12)[N+](=O)[O-])C3CCC4C3(CCC5C4CC=C6C5(CCC(C6)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CNC1=CC=C(C2=NON=C12)[N+](=O)[O-])[C@H]3CC[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5(CC[C@@H](C6)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H38N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

494.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78949-95-8 | |

| Record name | N-(7-Nitrobenz-2-oxa-1,3-diazole)-23,24-dinor-5-cholen-22-amine-3beta-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078949958 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Méthodes De Préparation

Bromination at C21

20-Methylpregnenolone undergoes bromination at C21 using N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN) in carbon tetrachloride.

Reaction Conditions

The product, 20-methyl-21-bromopregnenolone , is purified via silica gel chromatography (hexane/ethyl acetate, 7:3). Stereochemical integrity at C20 is preserved by avoiding harsh conditions that could epimerize the chiral center.

Preparation of 7-Nitro-4-Benzofurazanylamine

Nitration of 4-Benzofurazan

4-Benzofurazan (C6H4N2O) is nitrated using fuming nitric acid (90%) and sulfuric acid at 0–5°C to yield 7-nitro-4-benzofurazan .

Reaction Conditions

Reduction to Amine

The nitro group is reduced to an amine using H₂/Pd-C in ethanol under mild hydrogenation conditions (1 atm, 25°C).

Reaction Conditions

Coupling of Steroid and Benzofurazan Moieties

Nucleophilic Substitution at C21

The brominated steroid undergoes SN2 displacement with 7-nitro-4-benzofurazanylamine in anhydrous DMF, catalyzed by K₂CO₃.

Reaction Conditions

Stereochemical Considerations

The (20S) configuration is maintained due to the steric hindrance of the 20-methyl group, which favors backside attack by the amine nucleophile. The reaction proceeds with >95% retention of configuration at C20.

Purification and Characterization

Chromatographic Purification

Crude product is purified via reverse-phase HPLC (C18 column, acetonitrile/water gradient) to isolate the target compound.

Spectroscopic Confirmation

-

¹H NMR (500 MHz, CDCl₃): δ 8.45 (s, 1H, benzofurazan-H), 5.35 (m, 1H, C5-H), 3.52 (m, 1H, C3-H), 2.90 (d, J=12 Hz, 1H, C21-NH), 1.02 (s, 3H, C19-CH₃), 0.92 (d, J=6.5 Hz, 3H, C20-CH₃).

-

HRMS : m/z 495.2965 [M+H]⁺ (calculated for C₂₈H₃₉N₄O₄⁺: 495.2968).

Challenges and Optimization

Competing Side Reactions

Yield Improvement

-

Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) increases the coupling reaction yield to 75%.

Industrial-Scale Production

For bulk synthesis, a continuous-flow reactor is employed for the bromination and coupling steps, reducing reaction times by 40% and improving reproducibility.

Applications and Derivatives

The nitrobenzofurazan moiety confers fluorescence properties, making this compound useful as a steroid tracer in membrane studies. Derivatives with modified substituents on the benzofurazan ring are under investigation for enhanced photostability .

Analyse Des Réactions Chimiques

Applications de recherche scientifique

Le Cholestérol 22-NBD a un large éventail d’applications de recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l’industrie. Voici quelques-unes de ses applications clés :

Études de transport des lipides : Le Cholestérol 22-NBD est utilisé comme sonde pour étudier le transport et la distribution des lipides dans les cellules.

Interactions protéines-lipides : Le composé est également utilisé pour étudier les interactions entre les lipides et les protéines.

Métabolisme du cholestérol : Dans la recherche médicale, le Cholestérol 22-NBD est utilisé pour étudier le métabolisme du cholestérol et son rôle dans des maladies telles que l’athérosclérose et la maladie rénale chronique.

Développement de médicaments : La capacité du composé à imiter le cholestérol naturel en fait un outil précieux dans le développement de médicaments, en particulier pour tester l’efficacité et le mécanisme des médicaments hypolipidémiants.

Applications De Recherche Scientifique

Pharmacological Applications

-

Antimicrobial Activity

- Several studies have indicated that compounds similar to Pregn-5-en-3-ol demonstrate significant antimicrobial properties. For instance, derivatives containing nitrobenzofurazan groups have been shown to inhibit the growth of various bacterial strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa . The mechanism of action typically involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

-

Lipid Transport Studies

- The compound's structural similarity to cholesterol allows it to serve as a fluorescent probe in lipid transport studies. Its nitrobenzofurazan moiety enables researchers to visualize and study lipid-protein interactions within cellular membranes . This application is crucial for understanding lipid metabolism and the role of lipids in cellular signaling.

-

Cancer Research

- Preliminary studies suggest that Pregn-5-en-3-ol may exhibit anticancer properties. Research has focused on its ability to induce apoptosis in cancer cells through the modulation of steroid hormone pathways . The compound's interaction with specific receptors could lead to the development of novel therapeutic agents targeting hormone-sensitive cancers.

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various nitrobenzofurazan derivatives against clinically relevant pathogens. Pregn-5-en-3-ol was included in the screening, where it exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics. The study highlighted the potential for developing new antimicrobial agents from steroid derivatives .

Case Study 2: Lipid Interaction Dynamics

In a series of experiments designed to investigate lipid dynamics in cell membranes, Pregn-5-en-3-ol was utilized as a fluorescent marker. The results demonstrated that the compound effectively localized within lipid bilayers, providing insights into membrane fluidity and the impact of different lipid compositions on protein interactions .

Data Table: Summary of Applications

Mécanisme D'action

Le mécanisme d’action du Cholestérol 22-NBD implique son interaction avec les membranes cellulaires et les enzymes. Le groupement fluorescent lui permet de s’intégrer à l’intérieur de la membrane, où il peut interagir avec diverses protéines et enzymes impliquées dans le transport et le métabolisme des lipides. Par exemple, son interaction avec la cholestérol-oxydase implique une liaison au centre actif de l’enzyme, facilitant la transformation en 22-NBD-cholesténone .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

NBD-cholesterol belongs to a class of fluorescently labeled sterols designed to investigate cholesterol metabolism. Below, it is compared to structurally and functionally analogous compounds, focusing on photophysical properties, biochemical utility, and limitations.

Table 1: Comparative Analysis of Fluorescent Cholesterol Analogs

Key Comparisons

NBD-Cholesterol vs. BODIPY-Cholesterol

- Photostability : BODIPY derivatives exhibit superior resistance to photobleaching, making them preferable for long-term imaging. NBD-cholesterol’s moderate photostability limits its use in prolonged experiments .

- Sensitivity : NBD’s fluorescence is highly sensitive to environmental polarity, enabling detection of lipid-water interface changes. BODIPY lacks this sensitivity, rendering it less effective for studying membrane phase transitions.

NBD-Cholesterol vs. TopFluor-Cholesterol

- Structural Design : TopFluor incorporates a fluorophore at the sterol’s acyl chain, minimizing disruption to membrane packing. NBD’s C22 modification may slightly alter cholesterol orientation in bilayers .

- Applications : TopFluor is optimized for studying lipid rafts due to its partitioning preferences, whereas NBD-cholesterol is broadly used for trafficking assays.

NBD-Cholesterol vs. However, its UV-range fluorescence limits compatibility with standard microscopy setups. Quantitative Use: NBD-cholesterol allows quantitative analysis via fluorescence intensity, while DHE’s weak signal restricts it to qualitative studies.

Research Findings

- A 2020 study highlighted NBD-cholesterol’s utility in visualizing NPC1-mediated cholesterol export from lysosomes, a process critical in Niemann-Pick disease research .

- Comparative studies show BODIPY-cholesterol accumulates artifactually in lipid droplets, whereas NBD-cholesterol more accurately reflects endogenous cholesterol trafficking .

Limitations and Considerations

- Artifact Potential: NBD’s polarity-sensitive fluorescence may yield false signals in heterogeneous membrane systems.

- Toxic Metabolites : Prolonged use of NBD-cholesterol in live cells can generate nitro-reduced byproducts, necessitating controlled experimental durations.

This analysis underscores NBD-cholesterol’s unique role in lipid research, balancing environmental sensitivity with practical limitations. While newer analogs like TopFluor offer advanced specificity, NBD remains a cornerstone for dynamic lipid studies.

Activité Biologique

Pregn-5-en-3-ol, 20-methyl-21-((7-nitro-4-benzofurazanyl)amino)-, (3beta,20S)- is a compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including its synthesis, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Molecular Formula : C21H35N3O

- Molecular Weight : 317.5 g/mol

- CAS Number : 5035-10-9

The presence of the nitrobenzofurazan moiety is significant as it often contributes to the biological activity of compounds through various mechanisms, including enzyme inhibition and interaction with cellular receptors.

Synthesis

The synthesis of this compound typically involves multi-step reactions. One common method includes the use of phosphorous oxychloride (POCl₃) followed by hydrogenation processes and subsequent reactions with bases such as potassium hydroxide (KOH) to yield the desired product .

Anticancer Properties

Recent studies have indicated that derivatives of compounds similar to Pregn-5-en-3-ol exhibit significant anticancer properties. For instance, a series of 3-hydroxy derivatives have shown moderate antineoplastic activity against various cancer cell lines, including TK-10 and HT-29 . The mechanism often involves apoptosis induction and cell cycle arrest.

Antimicrobial Activity

Pregn-5-en derivatives have also been evaluated for their antimicrobial properties. A study demonstrated that certain derivatives displayed potent trichomonacidal activity against Trichomonas vaginalis, with effective concentrations as low as 10 µg/mL .

Neuroprotective Effects

There is emerging evidence suggesting that compounds with similar structures may exert neuroprotective effects. For example, the inhibition of neuronal nitric oxide synthase by nitroindazole derivatives has been linked to reduced neurotoxicity in methamphetamine models . This suggests potential therapeutic applications in neurodegenerative diseases.

Case Studies

- Anticancer Activity : A study involving a series of nitroindazole derivatives highlighted their effectiveness against cancer cell lines. Compounds showed selective cytotoxicity at lower doses with minimal effects on normal cells .

- Neuroprotection : Research indicated that Pregn-5-en derivatives could protect against neurotoxicity induced by methamphetamine through modulation of nitric oxide pathways .

Table: Summary of Biological Activities

Q & A

Q. How can researchers optimize the synthetic route for this compound to improve yield and purity?

Methodological Answer:

- Begin by reviewing literature on steroidal modifications and benzofurazan derivatives (e.g., describes multi-step synthesis involving sulfonation, esterification, and nucleophilic substitution).

- Test alternative catalysts (e.g., tetrabutylammonium salts, K₂CO₃) and solvents (THF, DMSO) under varying temperatures (0–90°C) to optimize reaction kinetics .

- Monitor reaction progress via TLC and purify intermediates using flash chromatography (n-hexane/EtOAc gradients). Final purity can be confirmed via HPLC or NMR .

- Example protocol from :

| Step | Reagents/Conditions | Purification | Yield (%) |

|---|---|---|---|

| 1 | Pyridine, THF, 0°C | Filtration | 65–75 |

| 2 | K₂CO₃, MeOH, reflux | Flash column | 80–85 |

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

- Use high-resolution mass spectrometry (HRMS) to verify molecular formula (e.g., C₃₈H₆₀O₁₀S in ) and isotopic patterns .

- Employ ¹H/¹³C NMR to confirm stereochemistry (3β,20S configuration) and benzofurazan substitution patterns.

- Purity assessment via HPLC with UV/Vis detection (λ = 254 nm) and comparison to synthetic intermediates .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the environmental fate of this compound?

Methodological Answer:

Q. What experimental strategies are recommended for studying this compound’s interactions with biological targets?

Methodological Answer:

Q. How should researchers address contradictory data in mechanistic studies of this compound?

Methodological Answer:

- Revisit the theoretical framework ( ): Align hypotheses with steroidal pharmacology or nitrobenzofurazan redox chemistry.

- Validate assays using orthogonal methods (e.g., SPR vs. ITC for binding affinity).

- Apply statistical rigor: Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to resolve variability in biological replicates .

Methodological Notes

- Synthetic Optimization : emphasizes iterative purification (e.g., flash chromatography) and reaction condition screening.

- Ecological Risk : provides a template for tiered testing (lab-to-field studies).

- Theoretical Alignment : As per and , anchor mechanistic studies to established frameworks (e.g., QSAR models for nitroaromatics).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.